2-(Dichloromethyl)-5-nitropyridine
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Overview
Description
2-(Dichloromethyl)-5-nitropyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom. The presence of both dichloromethyl and nitro functional groups in this compound makes it a versatile intermediate in organic synthesis and a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-5-nitropyridine can be achieved through several methods. One common approach involves the chlorination of 2-methyl-5-nitropyridine using reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Dichloromethyl)-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-(Dichloromethyl)-5-aminopyridine.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of 2-(Dichloromethyl)-5-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Dichloromethyl)-5-nitropyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Dichloromethyl)-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichloromethyl group can also participate in covalent bonding with nucleophilic sites in proteins and enzymes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dichloromethyl)-4-nitropyridine
- 2-(Dichloromethyl)-3-nitropyridine
- 2-(Dichloromethyl)-6-nitropyridine
Uniqueness
2-(Dichloromethyl)-5-nitropyridine is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets
Properties
Molecular Formula |
C6H4Cl2N2O2 |
---|---|
Molecular Weight |
207.01 g/mol |
IUPAC Name |
2-(dichloromethyl)-5-nitropyridine |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-6(8)5-2-1-4(3-9-5)10(11)12/h1-3,6H |
InChI Key |
HJXQCUKIYKAWEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])C(Cl)Cl |
Origin of Product |
United States |
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